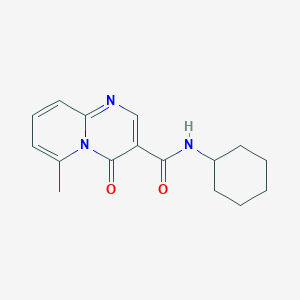
3,4-Dddba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dddba, also known as 3,4-didehydro-2,6-di-tert-butylphenylamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitrogen-containing compound that has a unique structure and properties, making it an interesting subject of study.
Applications De Recherche Scientifique
3,4-Dddba has various potential applications in scientific research. One of the most promising applications is in the field of organic electronics. It has been found that 3,4-Dddba can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic solar cells due to its high electron affinity. Additionally, 3,4-Dddba has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 3,4-Dddba is not fully understood. However, studies have shown that it can act as a radical scavenger, which helps to protect cells from oxidative damage. It has also been found to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects:
3,4-Dddba has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in cells. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3,4-Dddba has been found to have anti-cancer properties, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Dddba in lab experiments is its unique structure and properties, which make it an interesting subject of study. Additionally, it has been found to have various potential applications in scientific research. However, there are also some limitations to using 3,4-Dddba in lab experiments. The synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are various future directions for research on 3,4-Dddba. One area of research is in the development of new materials for organic electronics. 3,4-Dddba has shown promise as a hole-transporting material in OLEDs and may have potential applications in other organic electronic devices. Additionally, more research is needed to fully understand the mechanism of action of 3,4-Dddba and its potential use in drug development. Further studies are also needed to explore its anti-cancer properties and potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 3,4-Dddba is a nitrogen-containing compound that has gained significant attention in scientific research due to its unique structure and properties. It has various potential applications in fields such as organic electronics and drug development. While there are limitations to using 3,4-Dddba in lab experiments, its potential applications make it an interesting subject of study. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3,4-Dddba involves a multistep process starting from 2,6-di-tert-butylphenol. The synthesis involves the use of various reagents and catalysts, including sodium hydride, iodine, and palladium on carbon. The final product is obtained through purification and isolation using column chromatography. The synthesis of 3,4-Dddba is a complex process that requires expertise in organic chemistry.
Propriétés
Numéro CAS |
114326-36-2 |
|---|---|
Nom du produit |
3,4-Dddba |
Formule moléculaire |
C24H20O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(7S,8S)-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C24H20O2/c1-13-16-8-7-15-5-3-4-6-18(15)22(16)14(2)23-17(13)9-10-20-19(23)11-12-21(25)24(20)26/h3-12,21,24-26H,1-2H3/t21-,24-/m0/s1 |
Clé InChI |
BPFPSSKWNSYDEY-URXFXBBRSA-N |
SMILES isomérique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=C[C@@H]([C@H]5O)O)C |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C |
Numéros CAS associés |
114350-59-3 (di-acetate) |
Synonymes |
3,4-DDDBA 3,4-dihydrodihydroxy-7,14-dimethylbenz(a,j)anthracene 3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene 3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene diacetate 7,14-dimethyldibenz(a,j)anthracene-3,4-dihydrodiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




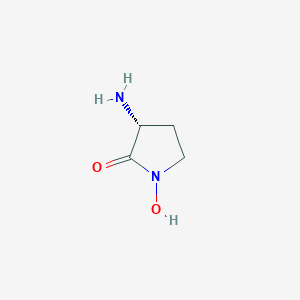
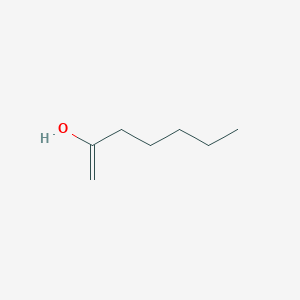
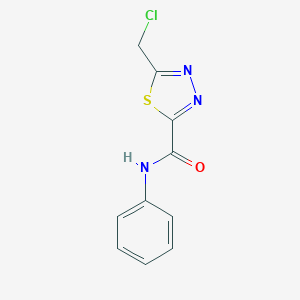

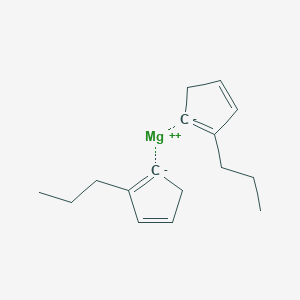
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
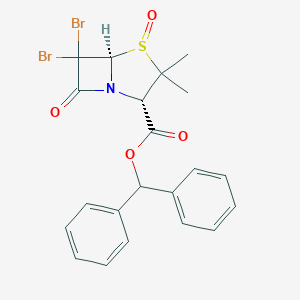
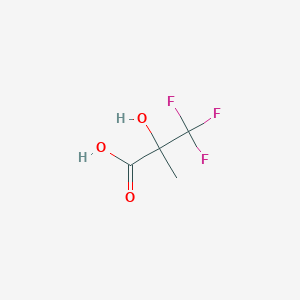

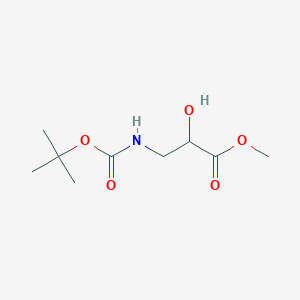
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
